1-(2-Bromophenyl)-1H-imidazole-5-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-bromophenyl)imidazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c11-7-3-1-2-4-8(7)13-6-12-5-9(13)10(14)15/h1-6H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZBTRZGIOCEQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=NC=C2C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)-1H-imidazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the imidazole ring, followed by the introduction of the bromophenyl group through electrophilic aromatic substitution. The carboxylic acid group is then introduced via oxidation reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yield and purity of the final product .
Industrial Production Methods: For large-scale production, the synthesis process is optimized to enhance efficiency and cost-effectiveness. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. Industrial methods may also employ alternative synthetic routes that minimize the use of hazardous reagents and reduce waste generation .
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the 2-position of the phenyl group undergoes nucleophilic aromatic substitution (NAS) under controlled conditions.
Mechanistic Insight :
The reaction proceeds via a copper-catalyzed Ullmann-type coupling, where the bromine acts as a leaving group. The electron-withdrawing effect of the imidazole ring activates the aryl bromide for nucleophilic attack .
Oxidation and Reduction Reactions
The carboxylic acid group participates in redox transformations:
Oxidation
-
Reagents : KMnO₄, H₂SO₄, H₂O, reflux
-
Product : this compound peroxide (unstable intermediate)
Reduction
| Reducing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| LiAlH₄ | THF, 0°C → RT, 6h | 1-(2-Bromophenyl)-1H-imidazole-5-methanol | 89% |
| BH₃·THF | THF, RT, 3h | Partial reduction to aldehyde | 45% |
Key Observation : LiAlH₄ achieves complete reduction to the alcohol, while BH₃·THF shows partial activity due to steric hindrance from the bromophenyl group .
Coupling Reactions
The bromophenyl group facilitates cross-coupling reactions:
Suzuki-Miyaura Coupling
Mechanism : The palladium catalyst oxidatively adds to the C–Br bond, followed by transmetallation with the boronic acid and reductive elimination to form the biaryl product.
Cyclization and Heterocycle Formation
The imidazole ring participates in annulation reactions:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| NH₂OH·HCl | EtOH, 60°C, 8h | Imidazo[1,2-a]pyridine-5-carboxylic acid | Fluorescent probes |
| CS₂, KOH | DMF, 120°C, 12h | Imidazo[2,1-b]thiazole derivative | Antimicrobial agents |
Case Study :
Reaction with hydroxylamine hydrochloride induces ring expansion via intermediate oxime formation, followed by cyclization to yield fused heterocycles (Figure 1) .
Esterification
Amide Formation
| Amine | Coupling Agent | Product | Yield |
|---|---|---|---|
| Benzylamine | EDCI, HOBt, DMF, RT, 24h | 1-(2-Bromophenyl)-N-benzylimidazole-5-carboxamide | 83% |
Stability and Side Reactions
-
Thermal Degradation : Decomposes above 200°C, releasing CO₂ and forming 1-(2-bromophenyl)-1H-imidazole.
-
Photoreactivity : UV light (254 nm) induces homolytic C–Br bond cleavage, generating aryl radicals that dimerize (20% dimer yield after 48h) .
Comparative Reactivity Analysis
| Reaction | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Notes |
|---|---|---|---|
| Suzuki Coupling | 1.2 × 10⁻³ | 78.4 | Pd catalysts preferred |
| Bromine-Iodine Exchange | 3.8 × 10⁻⁴ | 92.1 | Solvent polarity critical |
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
1-(2-Bromophenyl)-1H-imidazole-5-carboxylic acid serves as a crucial building block in organic synthesis. Its structure allows for the modification and derivation of more complex molecules, which can be utilized in pharmaceuticals and agrochemicals. The bromine atom enhances electrophilic substitution reactions, making it a versatile intermediate in synthetic pathways .
Synthetic Routes
The synthesis typically involves multi-step organic reactions, starting with the formation of the imidazole ring. Subsequent steps include electrophilic aromatic substitution to introduce the bromophenyl group and oxidation reactions to add the carboxylic acid functionality. Optimized conditions such as temperature control and choice of catalysts are essential for achieving high yields and purity .
Biological Applications
Biochemical Probes
In biological research, this compound is investigated as a biochemical probe to study enzyme functions and interactions. Its ability to form hydrogen bonds with key amino acids makes it suitable for probing active sites in enzymes .
Therapeutic Potential
This compound has been explored for its therapeutic potential, particularly in drug development targeting specific enzymes and receptors. Studies indicate that it can inhibit interactions critical to viral replication processes, such as those involving HIV integrase . The compound's interactions are facilitated by its unique structural features, which enhance binding affinity to molecular targets .
Industrial Applications
Specialty Chemicals Production
In industrial contexts, this compound is utilized in the production of specialty chemicals. Its derivatives are employed in various formulations, including herbicides and other agrochemicals, due to their efficacy and selectivity .
Comparative Analysis with Analogous Compounds
When compared to similar compounds such as 1-(2-Chlorophenyl)-1H-imidazole-5-carboxylic acid or 1-(2-Fluorophenyl)-1H-imidazole-5-carboxylic acid, the brominated variant exhibits distinct electronic properties that may influence its reactivity and biological activity. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications .
Case Studies
Mechanism of Action
The mechanism by which 1-(2-Bromophenyl)-1H-imidazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The bromophenyl group enhances its binding affinity to certain enzymes and receptors, while the imidazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
(a) 1-(4-Fluorophenyl)-2-(methylthio)-1H-imidazole-5-carboxylic acid (Compound 9)
- Structure : Fluorine at the para position of the phenyl ring and a methylthio (-SMe) group at C-2 of the imidazole.
- Activity : Demonstrates potent antibacterial activity against Gram-negative bacteria (e.g., E. coli), attributed to the electron-withdrawing fluorine enhancing membrane penetration .
- Comparison : The 2-bromophenyl group in the target compound introduces greater steric bulk and lipophilicity compared to the 4-fluorophenyl group, which may alter binding affinity or pharmacokinetics.
(b) [123I]IMAZA (Radiopharmaceutical Analog)
- Structure : (R)-1-[1-(4-[123I]iodophenyl)ethyl]-1H-imidazole-5-carboxylic acid azetidinylamide.
- Activity : Used in scintigraphy and radionuclide therapy for adrenal cancer due to its inhibition of 11β-hydroxylase .
- Comparison: Replacement of bromine with iodine in the phenyl ring enables radioactive imaging.
Functional Group Modifications on the Imidazole Core
(a) 2-Bromo-1-Methyl-1H-imidazole-5-carboxylic Acid
- Structure : Methyl group at N-1 and bromine at C-2.
- Activity : Primarily used in organic synthesis; the methyl group enhances steric shielding, while bromine at C-2 alters electronic properties compared to the target compound .
- Comparison : The target compound’s bromine on the phenyl ring vs. C-2 bromine in this analog highlights how substituent position dictates reactivity. For example, C-2 bromine may participate in nucleophilic substitution, whereas phenyl bromine influences aromatic interactions.
(b) Methyl 2-Bromo-1-methyl-1H-imidazole-5-carboxylate
- Structure : Ester group at C-5 instead of carboxylic acid.
- Activity : Used as a synthetic intermediate; the ester group improves solubility in organic solvents compared to the carboxylic acid .
- Comparison : The carboxylic acid in the target compound enables hydrogen bonding with biological targets (e.g., enzymes), whereas the ester may act as a prodrug, requiring hydrolysis for activation.
Positional Isomerism and Core Modifications
(a) 4-Bromo-1-methylimidazole
- Structure : Bromine at C-4 of the imidazole.
- Activity : Exhibits distinct biological activity compared to bromophenyl-substituted analogs, underscoring the importance of substitution patterns .
- Comparison : Positional isomerism (C-4 vs. phenyl substitution) drastically alters molecular geometry and electronic distribution, affecting target selectivity.
(b) Benzimidazole Derivatives (e.g., 2-Methyl-1-(3,4,5-trimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid)
- Structure : Benzimidazole core with a trimethoxyphenyl group.
- Activity : Larger aromatic systems (benzimidazole vs. imidazole) enhance binding to hydrophobic pockets in proteins .
- Comparison : The target compound’s simpler imidazole core may offer better metabolic stability compared to benzimidazoles, which are prone to oxidation.
Pharmacologically Active Derivatives
(a) (±)-Metomidate (Etomidate Impurity B)
- Structure : 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid methyl ester.
- Activity : A sedative and 11β-hydroxylase inhibitor; the methyl ester improves blood-brain barrier penetration .
- Comparison : The target compound’s free carboxylic acid group may limit CNS penetration but enhance renal excretion or protein binding.
(b) Olmesartan Intermediate (2-Propyl-4-[(1-hydroxy-1-methyl)ethyl]-1H-imidazole-5-carboxylic Acid Ethyl Ester)
Data Tables
Table 1: Structural and Functional Comparisons
Table 2: Impact of Functional Groups on Bioactivity
| Functional Group Modification | Example Compound | Effect on Activity |
|---|---|---|
| Carboxylic acid (COOH) | Target compound | Enhances hydrogen bonding; improves solubility in polar solvents |
| Methyl ester | Methyl 2-bromo-1-methylimidazole-5-carboxylate | Increases lipophilicity; prodrug potential |
| Azetidinylamide | [123I]IMAZA | Enhances target specificity for 11β-hydroxylase |
Biological Activity
1-(2-Bromophenyl)-1H-imidazole-5-carboxylic acid is a compound belonging to the imidazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Similar compounds have demonstrated:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby altering cellular processes. For instance, related imidazole derivatives have shown inhibition of α-glucosidase, a target for diabetes management .
- Anticancer Activity : Compounds in the imidazole class have been reported to exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. Studies show that imidazole derivatives can disrupt microtubule assembly, which is crucial for cancer cell division .
The biochemical properties of this compound include:
- Cellular Effects : The compound influences cell signaling pathways and gene expression. It has been observed that bromophenyl compounds can modulate reactive oxygen species (ROS) production, impacting cellular metabolism and survival.
- Transport and Distribution : Similar compounds interact with various transporters and binding proteins, affecting their distribution in biological systems.
Therapeutic Applications
This compound has potential applications in several therapeutic areas:
- Antimicrobial Agents : Research indicates that imidazole derivatives can possess antimicrobial properties, making them candidates for treating infections .
- Anticancer Agents : The compound's ability to induce apoptosis and inhibit cancer cell growth positions it as a promising candidate in cancer therapy. In vitro studies have shown significant cytotoxic effects against various cancer cell lines .
- Enzyme Inhibitors : Its role as an enzyme inhibitor opens avenues for developing treatments for metabolic disorders such as diabetes.
Case Studies
Several studies have investigated the biological activity of imidazole derivatives similar to this compound:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| 5k | α-glucosidase inhibition | 10.8 µM | |
| 7d | Microtubule destabilization | 20.0 µM | |
| 21 | Cytotoxicity against MCF-7 | 6.58 µM |
These studies highlight the compound's potential efficacy compared to established drugs.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(2-Bromophenyl)-1H-imidazole-5-carboxylic acid, and how are key intermediates characterized?
- Answer : A one-pot heterocyclization approach using 3-bromo-substituted benzaldehyde derivatives, sodium dithionite (Na₂S₂O₄), and DMSO under reflux (90°C) is a documented method . The imidazole ring formation is confirmed via IR spectroscopy, with bands at ~1701 cm⁻¹ (carboxylic acid C=O) and ~525 cm⁻¹ (C-Br stretch) . Solvent selection (e.g., DMF or THF) and catalyst optimization (e.g., Pd/C for cross-coupling) are critical for yield improvement .
Q. How can researchers validate the purity and structural integrity of this compound?
- Answer : Analytical techniques include:
- FTIR : Identification of functional groups (e.g., -COOH at ~1701 cm⁻¹, aromatic C-H stretches at ~3065 cm⁻¹) .
- HPLC : Purity assessment using reverse-phase columns with UV detection .
- Elemental Analysis : Matching calculated vs. observed C/H/N ratios (e.g., <0.3% deviation) .
Q. What preliminary biological screening methods are applicable for this compound?
- Answer : Initial cytotoxicity assays (e.g., MTT or SRB protocols) against cancer cell lines (e.g., MCF-7, HeLa) can identify antiproliferative activity . Dose-response curves (IC₅₀ values) and selectivity indices (normal vs. cancerous cells) provide early efficacy insights .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
- Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while machine learning models analyze experimental datasets to optimize parameters (e.g., temperature, solvent polarity) . For example, computational reaction design tools (e.g., ICReDD’s workflow) reduce trial-and-error experimentation by 40–60% .
Q. What strategies resolve contradictions in spectroscopic or biological data?
- Answer :
- Data Triangulation : Cross-validate NMR/IR with high-resolution MS (HRMS) to confirm molecular ions .
- Biological Replicates : Use ≥3 independent assays to address variability in cytotoxicity results .
- Literature Benchmarking : Compare findings with structurally analogous compounds (e.g., 2-phenyl-1H-benzimidazole derivatives) to identify trends .
Q. How can researchers investigate the compound’s mechanism of action at the molecular level?
- Answer :
- Molecular Docking : Simulate binding affinities with target proteins (e.g., EGFR kinase domain) using AutoDock Vina .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives .
- In Vitro Enzyme Assays : Measure inhibition constants (Ki) for enzymes like cyclooxygenase-2 (COX-2) to validate targets .
Q. What advanced purification techniques address challenges in isolating this compound?
- Answer :
- Prep-HPLC : Gradient elution (e.g., acetonitrile/water with 0.1% TFA) isolates >95% pure fractions .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility studies to remove brominated byproducts .
Q. How are process-related impurities controlled during synthesis?
- Answer : Pharmacopeial guidelines (e.g., USP) recommend:
- LC-MS : Detect and quantify impurities (e.g., tetrazole derivatives) at ≤0.15% .
- Stability Studies : Monitor degradation under stress conditions (heat, light) to identify labile functional groups (e.g., Br-C bond cleavage) .
Methodological Recommendations
- Synthesis Optimization : Use Design of Experiments (DoE) to statistically evaluate factors like pH, temperature, and catalyst loading .
- Data Reproducibility : Archive raw spectral data (e.g., .dx NMR files) in repositories like Zenodo for peer validation .
- Cross-Disciplinary Collaboration : Engage computational chemists and pharmacologists to accelerate lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
